

# Application Notes and Protocols: Rebastinib Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Rebastinib** (DCC-2036) is a potent, orally bioavailable "switch control" inhibitor of multiple tyrosine kinases.[1][2] Unlike traditional ATP-competitive inhibitors, **Rebastinib** binds to the switch control pocket of the kinase domain, stabilizing an inactive conformation.[1] This unique mechanism allows it to overcome resistance mutations, such as the T315I gatekeeper mutation in BCR-ABL1.[1][3] **Rebastinib** has demonstrated significant inhibitory activity against a range of kinases implicated in various malignancies, including BCR-ABL, TIE2, FLT3, and members of the SRC family.[2][3][4] These application notes provide detailed protocols for performing biochemical and cell-based kinase inhibition assays to evaluate the efficacy of **Rebastinib**.

### **Target Kinases and IC50 Values**

**Rebastinib** has been shown to inhibit a variety of kinases with high potency. The following table summarizes the reported IC50 values for **Rebastinib** against key targets.



| Target Kinase                     | IC50 (nM) | Assay Type  |  |  |  |
|-----------------------------------|-----------|-------------|--|--|--|
| c-ABL1 (unphosphorylated, native) | 0.7 - 0.8 | Biochemical |  |  |  |
| c-ABL1 (phosphorylated, native)   | 2         | Biochemical |  |  |  |
| BCR-ABL1 (T315I mutant)           | 4 - 5     | Biochemical |  |  |  |
| TIE2                              | 0.058 - 6 | Biochemical |  |  |  |
| FLT3                              | 2         | Biochemical |  |  |  |
| KDR (VEGFR2)                      | 4         | Biochemical |  |  |  |
| TRKA                              | 0.17      | Cellular    |  |  |  |
| TRKB                              | 0.42      | Cellular    |  |  |  |
| SRC                               | 34        | Biochemical |  |  |  |
| LYN                               | 29        | Biochemical |  |  |  |
| FGR                               | 38        | Biochemical |  |  |  |
| НСК                               | 40        | Biochemical |  |  |  |

Note: IC50 values can vary depending on the specific assay conditions and format. The data presented here is a compilation from multiple sources for comparative purposes.[1][3][5][6]

# Experimental Protocols Biochemical Kinase Inhibition Assay (Coupled Enzyme Assay for ABL1)

This protocol describes a continuous spectrophotometric assay to measure the kinase activity of ABL1 and the inhibitory potential of **Rebastinib** by monitoring ADP production.[3][6]

### Materials:

Recombinant ABL1 kinase (unphosphorylated or phosphorylated)



|   |         | ·      |          |           |         |
|---|---------|--------|----------|-----------|---------|
| • | Abltide | (FAIYA | APFAKKK) | substrate | nentide |

| _ | О | $\sim$ | h | ~ | 0 |    | - | h  |
|---|---|--------|---|---|---|----|---|----|
| • | R | €.     | u | а |   | LI |   | LJ |
|   |   |        |   |   |   |    |   |    |

- ATP
- Pyruvate kinase
- Lactate dehydrogenase
- Phosphoenolpyruvate (PEP)
- NADH
- MgCl2
- Tris buffer
- Octyl-glucoside
- DMSO
- 384-well microplate
- Spectrophotometer plate reader capable of reading absorbance at 340 nm

#### Protocol:

- Prepare Inhibitor Mixture: Perform a serial 3-fold dilution of Rebastinib in DMSO. Further dilute the compounds into a buffer containing 180 mM Tris (pH 7.5), 18 mM MgCl2, and 0.2% octyl-glucoside.
- Prepare Kinase/Assay Components Mixture: In a 90 mM Tris buffer (pH 7.5) containing 0.1% octyl-glucoside and 1% DMSO, prepare a mixture containing:
  - 1 nM ABL1 kinase
  - 0.2 mM Abltide



- o 9 mM MgCl2
- ~4 units Pyruvate kinase
- ~0.7 units Lactate dehydrogenase
- 1 mM Phosphoenolpyruvate
- 0.28 mM NADH
- Assay Reaction:
  - $\circ$  In a 384-well plate, mix 50  $\mu$ L of the inhibitor mixture with 50  $\mu$ L of the kinase/assay components mixture.
  - Incubate the plate at 30°C for 2 hours.
  - $\circ$  Initiate the kinase reaction by adding 2  $\mu$ L of 25 mM ATP (final concentration of 500  $\mu$ M).
- Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 2 minutes for 2.5 hours at 30°C using a plate reader. The oxidation of NADH to NAD+ by lactate dehydrogenase is coupled to the production of ADP by ABL1 kinase, leading to a decrease in absorbance at 340 nm.
- Data Analysis:
  - Calculate the reaction rate (slope) from the linear portion of the absorbance curve (typically between 1 to 2 hours).
  - Determine the percent inhibition by comparing the reaction rate of Rebastinib-treated wells to the DMSO control wells.
  - Calculate the IC50 value by plotting the percent inhibition against a range of **Rebastinib** concentrations and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Note: This assay format can be adapted for other ABL1 isoforms and mutants, such as ABL1(T315I), by adjusting the enzyme concentration.[3][6] For TIE2 kinase, a fluorescence



polarization-based assay (e.g., Transcreener) is recommended.[3][6]

# Cell-Based Kinase Inhibition Assay (Phosphorylation of CRKL)

This protocol describes a method to assess the ability of **Rebastinib** to inhibit the downstream signaling of BCR-ABL1 in a cellular context by measuring the phosphorylation of its substrate, CRKL.[1]

### Materials:

- CML cell lines (e.g., K562) or patient-derived blood samples
- Rebastinib
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-phospho-CRKL antibody
- Anti-total-CRKL antibody
- Secondary antibody conjugated to HRP or a fluorescent dye
- Western blot or ELISA reagents and equipment

#### Protocol:

- Cell Culture and Treatment:
  - Culture CML cells in RPMI-1640 medium supplemented with 10% FBS.
  - Seed the cells in a multi-well plate and allow them to attach or stabilize.



- Treat the cells with a serial dilution of **Rebastinib** or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
- Cell Lysis:
  - After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
  - Clarify the lysates by centrifugation to remove cellular debris.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Detection of Phospho-CRKL:
  - Western Blotting:
    - Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
    - Block the membrane and probe with a primary antibody specific for phosphorylated CRKL.
    - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
    - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
    - Strip and re-probe the membrane with an antibody for total CRKL as a loading control.
  - ELISA:
    - Use a sandwich ELISA kit specific for phospho-CRKL according to the manufacturer's instructions.
- Data Analysis:
  - Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).
  - Normalize the phospho-CRKL signal to the total CRKL signal.



- Calculate the percent inhibition of CRKL phosphorylation relative to the DMSO control.
- Determine the IC50 value by plotting the percent inhibition against Rebastinib concentration.

# Visualizations Signaling Pathway of Rebastinib Inhibition



Click to download full resolution via product page

Caption: Rebastinib inhibits key tyrosine kinases, blocking downstream signaling pathways.

### **Experimental Workflow for Biochemical Kinase Assay**





Click to download full resolution via product page

Caption: Workflow for the coupled enzyme biochemical kinase inhibition assay.



## **Logical Flow for Cell-Based Assay**



Click to download full resolution via product page



Caption: Logical workflow for a cell-based kinase inhibition assay.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rebastinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurodiagnostico.com [eurodiagnostico.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Rebastinib Kinase Inhibition Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684436#how-to-perform-a-kinase-inhibition-assay-for-rebastinib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com